3-(Bromomethyl)-3-methyloxolane
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed .Physical And Chemical Properties Analysis
Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
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Synthesis of Heterocyclic Systems
- Field : Organic Chemistry
- Application : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Method : The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been developed and optimized .
- Results : These compounds have been used to prepare a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
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Block Copolymer Synthesis
- Field : Polymer Chemistry
- Application : Bromomethyl benzoyl chloride, a compound similar to 3-(Bromomethyl)-3-methyloxolane, is used in the synthesis of block copolymers .
- Method : The compound is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. It is then used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Results : The resulting block copolymers have molecular weights ranging from 24,900 g/mol to 74,100 g/mol .
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Enzymatic Synthesis Inhibition
- Field : Biochemistry
- Application : Derivatives of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate are studied for their potential to inhibit enzymatic synthesis.
- Method : The specific methods of application or experimental procedures are not detailed in the source.
- Results : The outcomes of these studies are not provided in the source.
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Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Field : Organic Chemistry
- Application : The synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
- Method : The synthesis involves the use of nickel and palladium-based catalytic systems .
- Results : The resulting polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
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pH Indicator
- Field : Analytical Chemistry
- Application : Bromothymol blue, a bromomethyl compound, is used as a pH indicator .
- Method : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
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Suzuki Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : 3-(Bromomethyl)benzonitrile undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these studies are not provided in the source .
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Soil Sterilant
- Field : Agriculture
- Application : Bromomethane, a bromomethyl compound, is widely applied as a soil sterilant, mainly for the production of seed but also for some crops such as strawberries and almonds .
- Method : It is typically applied directly to the soil .
- Results : Bromomethane is safer and more effective than some other soil sterilants .
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Synthesis of 3-(Bromomethyl)benzaldehyde
- Field : Organic Chemistry
- Application : 3-(Bromomethyl)benzonitrile was used in the synthesis of 3-(bromomethyl)benzaldehyde .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these studies are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-3-methyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(4-7)2-3-8-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOXNXJHMCUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3-methyloxolane | |
CAS RN |
15833-76-8 | |
Record name | 3-(bromomethyl)-3-methyloxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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